3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a naphthyridine core, and an ethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the azepane ring and the ethylphenylamino group. Common reagents used in these reactions include:
Naphthyridine Synthesis: Starting materials such as 2-aminopyridine and acetic anhydride are used to form the naphthyridine core.
Azepane Ring Formation: The azepane ring is introduced through cyclization reactions involving amines and haloalkanes.
Ethylphenylamino Group Addition: The ethylphenylamino group is added via nucleophilic substitution reactions using ethylphenylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethylphenylamine in the presence of a suitable leaving group like halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-(3-methylphenyl)methanone
- Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone
Uniqueness
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
azepan-1-yl-[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-3-18-9-8-10-19(15-18)27-22-20-12-11-17(2)26-23(20)25-16-21(22)24(29)28-13-6-4-5-7-14-28/h8-12,15-16H,3-7,13-14H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLFGWVCNRSRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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